
4,4'-Diallyl-1,1'-biphenyl
Übersicht
Beschreibung
4,4’-Diallyl-1,1’-biphenyl is a chemical compound with the CAS Number: 405201-68-5 . It has a molecular weight of 234.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4,4’-Diallyl-1,1’-biphenyl is1S/C18H18/c1-3-5-15-7-11-17 (12-8-15)18-13-9-16 (6-4-2)10-14-18/h3-4,7-14H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
4,4’-Diallyl-1,1’-biphenyl is a solid at room temperature . It has a molecular weight of 234.34 .Wissenschaftliche Forschungsanwendungen
Polymerization and Thermal Properties : The diallyl ethers of bisphenols, including 4,4'-Diallyl-1,1'-biphenyl, undergo Claisen rearrangement and thermal polymerization. These reactions are influenced by the substituents on the phenyl ring, affecting the polymerization kinetics and the thermal properties of the resultant polymers (Nair, Krishnan, & Ninan, 2000).
Creation of Polyimide Materials : Diallyl-containing polyimides have been synthesized, and the presence of allyl groups in these compounds significantly influences their thermal and mechanical properties. This research is crucial for developing materials with specific desired characteristics (Lin et al., 2015).
Applications in Electronic Materials : The transformation of simple arene feedstocks like biphenyl into multi-iodoarenes through a templated deprotonative approach has implications in creating building blocks for pharmaceutical and electronic materials (Martínez-Martínez et al., 2017).
Photoacidity Studies : Comparative studies of photoacidity in compounds like Honokiol, which is structurally related to this compound, reveal insights into the electronic effects and geometrical configurations of such molecules. This research is relevant in understanding the photochemical properties of similar biphenyl compounds (Li, Wang, & Hu, 2010).
High-Performance Bismaleimide Matrices : The study of bismaleimide matrices, involving this compound derivatives, offers insights into their cure kinetics and mechanisms. This is significant for developing advanced polymer materials with enhanced thermal stability (Rozenberg, Dzhavadyan, Morgan, & Shin, 2002).
Pharmacological Potential : Diallyl biphenyl-type neolignans, such as magnolol, honokiol, and others, have been identified as PPARα/γ dual modulators. These findings are crucial for understanding the therapeutic potentials of these compounds in treating metabolic diseases (Han et al., 2020).
Catalytic Applications : Palladium-catalyzed decarboxylative allylation of diallyl malonates is another significant application. This process is important for synthesizing esters with benzylic quaternary carbon centers, revealing the versatility of diallyl compounds in organic synthesis (Imao et al., 2007).
Computational Drug Design : In silico design of 3,3'-Diallyl-[1,1'-biphenyl]-4,4'-diol analogs of eugenol for potential binding to estrogen receptor alpha demonstrates the application of these compounds in drug discovery and computational chemistry (Istyastono, Anita, & Sundowo, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, zdhxb-101, has been shown to inhibit the activation of the mitogen-activated protein kinase and the signal transducer and activator of transcription-3 signaling pathways .
Mode of Action
It is plausible that it may interact with its targets in a similar manner to zdhxb-101, inhibiting the activation of certain signaling pathways .
Biochemical Pathways
Zdhxb-101, a structurally similar compound, has been shown to inhibit the activation of the mitogen-activated protein kinase and the signal transducer and activator of transcription-3 signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis.
Result of Action
The inhibition of certain signaling pathways, as seen with zdhxb-101, could potentially lead to changes in cell proliferation, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
1-prop-2-enyl-4-(4-prop-2-enylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3-4,7-14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHWIJFMRMDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70785736 | |
| Record name | 4,4'-Di(prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405201-68-5 | |
| Record name | 4,4'-Di(prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70785736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)


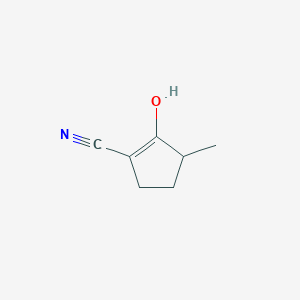
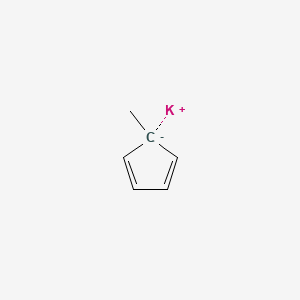
![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

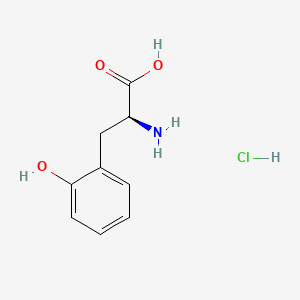
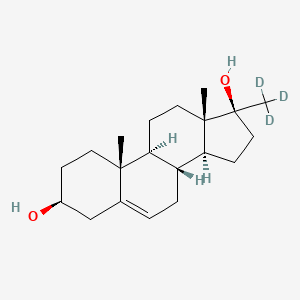
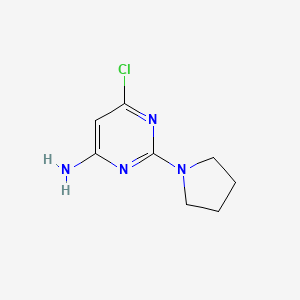
![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)
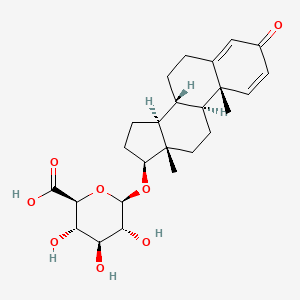
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)
